molecular formula C11H12BrNO2 B1375160 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1339510-66-5

1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1375160
CAS No.: 1339510-66-5
M. Wt: 270.12 g/mol
InChI Key: NVMBQIUCOPWGRP-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid is a small-molecule azetidine derivative featuring a 2-bromophenylmethyl substituent attached to the azetidine ring. The bromine atom at the ortho position of the phenyl ring contributes to its unique electronic and steric properties, influencing both its physicochemical characteristics and biological interactions.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMBQIUCOPWGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The nature of the aromatic substituent significantly impacts biological activity. Key comparisons include:

Compound Name Substituent Biological Activity/Application Key Findings Reference
1-[(2-Fluorophenyl)methyl]azetidine-3-carboxylic acid 2-Fluorophenylmethyl Not explicitly stated Structural analog with reduced steric bulk; fluorinated analogs often enhance metabolic stability .
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid 5-Bromothiophen-2-ylmethyl Not explicitly stated Thiophene ring introduces sulfur-based interactions; molecular weight = 276.15 g/mol .
1-(4-{1-[(E)-4-Cyclohexyl-3-trifluoromethylbenzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid (hemifumarate) Complex aryl-alkyl substituents Lymphocyte-mediated conditions Demonstrated efficacy in modulating EDG receptors; salt forms improve solubility .
1-(4-(6-Benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid Benzofuran core S1P1 agonist (autoimmune diseases) >1000-fold selectivity over S1P3; oral bioavailability and efficacy in EAE model at 0.3 mg/kg .

Key Observations :

  • Electron-withdrawing groups (e.g., bromine, fluorine) enhance receptor-binding affinity in some cases due to increased electrophilicity .
  • Bulkier substituents (e.g., benzofuran, trifluoromethyl) improve selectivity but may reduce solubility .

Physicochemical Properties

The bromine atom increases molecular weight and lipophilicity compared to lighter halogens:

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility Key Structural Feature
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid ~280.11 ~2.1 Moderate (aqueous) Ortho-bromo enhances steric hindrance
1-[(2-Fluorophenyl)methyl]azetidine-3-carboxylic acid ~235.24 ~1.8 High Fluorine reduces steric bulk
1-(4-bromo-2-cyanophenyl)azetidine-3-carboxylic acid 281.11 ~2.3 Low Cyano group adds polarity
1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid 257.11 ~1.5 Moderate Pyridine ring improves solubility

Key Observations :

  • Bromine increases molecular weight by ~45 g/mol compared to fluorine.
  • logP values correlate with substituent hydrophobicity: bromine > fluorine > cyano.

Key Observations :

  • Reductive amination is a common strategy for azetidine derivatives .
  • Protecting groups (e.g., tert-butoxycarbonyl) aid in intermediate stability .

Therapeutic Potential and Challenges

  • S1P1 Agonists : Benzofuran-based analogs (e.g., compound 18 in ) show promise in autoimmune diseases but require optimization for solubility .
  • Lymphocyte Modulators : Hemifumarate salts () highlight the importance of salt forms in enhancing bioavailability .
  • Challenges : Brominated derivatives may face metabolic instability due to dehalogenation pathways, necessitating further pharmacokinetic studies.

Biological Activity

Overview

1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the carboxylic acid and bromophenyl groups. Common synthetic routes include:

  • Azetidine Formation : Utilizing precursors such as β-lactams or other nitrogen-containing compounds.
  • Bromination : Introducing the bromine atom via electrophilic aromatic substitution on the phenyl ring.
  • Carboxylation : Employing methods like carbon dioxide insertion or using carboxylic acid derivatives.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several pharmacological properties:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Anticancer Properties

This compound has also been investigated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell survival.
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest, leading to reduced proliferation rates in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties against a panel of clinical isolates. Results indicated that the compound effectively inhibited growth in resistant strains, suggesting potential for further development as an antibiotic.
  • Cancer Cell Line Study :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis as confirmed by flow cytometry assays.
  • In Vivo Efficacy :
    • Animal model studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its potential as an anticancer agent.

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